molecular formula C17H19N3O2 B2578619 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1170366-10-5

1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B2578619
CAS RN: 1170366-10-5
M. Wt: 297.358
InChI Key: YUALEXHOYPZTKF-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a pyrrolidinone derivative that has shown promising results in several scientific studies. The purpose of

Scientific Research Applications

Synthesis and Applications in Anticancer Research

Research on derivatives of 1,3,4-oxadiazoles, like tetrahydropyridines, has demonstrated their potential as anticancer agents. A study reported the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines to investigate their anticancer activities, highlighting the importance of functionalized tetrahydropyridine (THP) ring systems in enhancing biological activity (Redda & Gangapuram, 2007).

Colorimetric Chemosensors

A novel hybrid azo-pyrazole/pyrrolinone ester hydrazone dye was synthesized for the colorimetric detection of metal ions like Co2+, Zn2+, and Cu2+, demonstrating the versatility of 1,3,4-oxadiazole derivatives in developing sensitive and selective chemosensors (Aysha et al., 2021).

Apoptosis Inducers and Anticancer Agents

Compounds containing 1,2,4-oxadiazole structures have been identified as novel apoptosis inducers with potential as anticancer agents. One study identified a compound through high-throughput screening that showed good activity against breast and colorectal cancer cell lines, furthering the understanding of 1,2,4-oxadiazoles in cancer therapy (Zhang et al., 2005).

Electronic Applications

The synthesis and structural analysis of bis(1,3,4-oxadiazole) systems for use in organic light-emitting diodes (OLEDs) highlight the application of these compounds in electronic devices. A specific compound improved the efficiency of LEDs, showcasing the potential of 1,3,4-oxadiazole derivatives in enhancing the performance of electronic materials (Wang et al., 2001).

Predicting Biological Activity

The synthesis of novel bicyclic systems combining pyrrolidin-2-one and 1,2,4-oxadiazol-5-yl groups was achieved through a one-pot condensation process. This research not only expanded the chemical space of these compounds but also utilized prediction tools to anticipate their biological activities, illustrating the integration of synthetic chemistry and computational methods in drug discovery (Kharchenko et al., 2008).

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-15-18-17(22-19-15)13-9-16(21)20(10-13)14-7-6-11-4-3-5-12(11)8-14/h6-8,13H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUALEXHOYPZTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

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